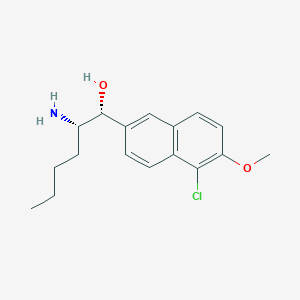
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: is a chiral compound with potential applications in various fields of science and industry. Its unique structure, featuring a naphthalene ring substituted with chlorine and methoxy groups, along with an amino alcohol moiety, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes chlorination and methoxylation to introduce the desired substituents. The resulting intermediate is then subjected to a series of reactions, including amination and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective chlorination, and controlled methoxylation are employed to achieve efficient production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, secondary amines, and substituted naphthalenes.
科学的研究の応用
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- (1R,2S)-1-(5-chloro-6-methoxynaphthalen-2-yl)-2-(((S)-1-phenylethyl)amino)hexan-1-ol
- 1-(5-chloro-6-methoxynaphthalen-2-yl)hexan-1-one
Uniqueness
(1R,2S)-2-Amino-1-(5-chloro-6-methoxynaphthalen-2-YL)hexan-1-OL: stands out due to its specific chiral configuration and the presence of both amino and alcohol functional groups
特性
分子式 |
C17H22ClNO2 |
|---|---|
分子量 |
307.8 g/mol |
IUPAC名 |
(1R,2S)-2-amino-1-(5-chloro-6-methoxynaphthalen-2-yl)hexan-1-ol |
InChI |
InChI=1S/C17H22ClNO2/c1-3-4-5-14(19)17(20)12-6-8-13-11(10-12)7-9-15(21-2)16(13)18/h6-10,14,17,20H,3-5,19H2,1-2H3/t14-,17+/m0/s1 |
InChIキー |
GZQMUCAIZWFGRA-WMLDXEAASA-N |
異性体SMILES |
CCCC[C@@H]([C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)O)N |
正規SMILES |
CCCCC(C(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)
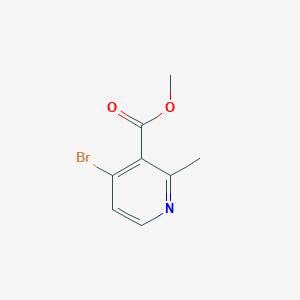
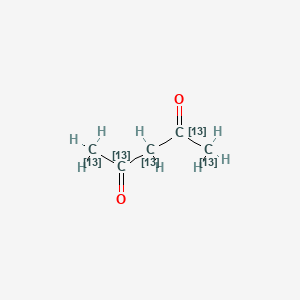
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)
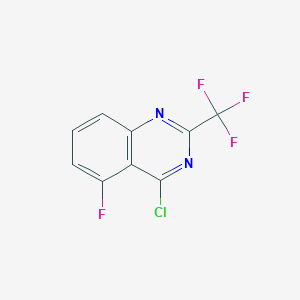

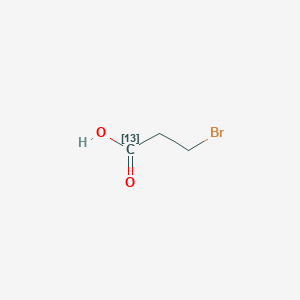
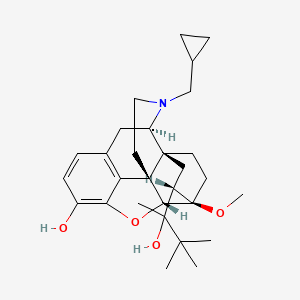
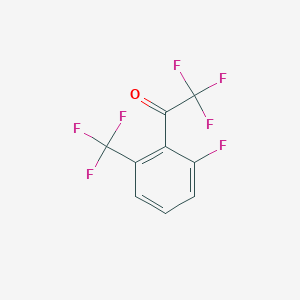
![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)
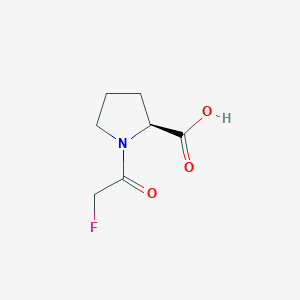

![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
